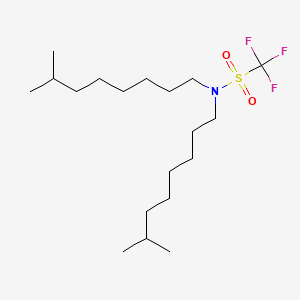

N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Source |

|---|---|---|

| S=O (sulfonamide) | 1300–1350 (asymmetric), 1100–1200 (symmetric) | |

| C-F (CF₃) | 1100–1250 |

Mass Spectrometry (MS)

| Ion | m/z | Fragmentation Pattern | Source |

|---|---|---|---|

| Molecular ion | 401.6 | [C₁₉H₃₈F₃NO₂S]⁺ | |

| Base peak | ~250 | Loss of octanyl chains (C₈H₁₇) |

Crystallographic Data and Solid-State Structure

No X-ray crystallographic data or detailed solid-state structural information is available in the literature for this compound. The physical state is reported as a white solid, but crystallization methods or lattice parameters remain uncharacterized.

Properties

IUPAC Name |

1,1,1-trifluoro-N,N-bis(7-methyloctyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38F3NO2S/c1-17(2)13-9-5-7-11-15-23(26(24,25)19(20,21)22)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIULDUAUYRDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCN(CCCCCCC(C)C)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Trifluoromethanesulfonyl Chloride

The most direct route to N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide involves the reaction of trifluoromethanesulfonyl chloride (CFSOCl) with 7-methyloctylamine. This two-step nucleophilic substitution proceeds via the attack of the amine’s lone pair on the electrophilic sulfur center of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Reaction Equation :

Key Considerations :

-

Stoichiometry : A 1:2 molar ratio of CFSOCl to 7-methyloctylamine ensures complete bis-alkylation.

-

Solvent Selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to minimize hydrolysis of the sulfonyl chloride.

-

Temperature : Reactions typically proceed at 0–25°C to control exothermicity and reduce side reactions.

-

Purification : Post-reaction, the mixture is washed with dilute HCl to remove unreacted amine, followed by drying and vacuum distillation to isolate the product as a colorless oil.

Advanced Catalytic Methods for Sulfonamide Formation

Lewis Acid-Mediated Activation of Sulfonyl Fluorides

Recent advances in sulfonamide synthesis employ calcium triflimide [Ca(NTf)] as a Lewis acid to activate sulfonyl fluorides toward nucleophilic attack by amines. This method offers advantages in yield and functional group tolerance compared to traditional approaches.

Procedure :

-

Reagents :

-

Trifluoromethanesulfonyl fluoride (CFSOF)

-

7-methyloctylamine

-

Ca(NTf) (10 mol%)

-

tert-Amyl alcohol (solvent)

-

-

Conditions :

Mechanistic Insight :

The Lewis acid coordinates to the sulfonyl oxygen, polarizing the S–F bond and facilitating fluoride displacement by the amine (Figure 1). This method avoids the corrosive HCl byproduct generated in traditional chloride-based routes.

Industrial-Scale Synthesis and Process Optimization

Continuous-Flow Reactor Design

For large-scale production, continuous-flow systems enhance heat and mass transfer, critical for maintaining reaction efficiency with bulky amines like 7-methyloctylamine. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Residence Time | 30–45 minutes | Maximizes conversion |

| Temperature | 50°C | Balances kinetics and decomposition |

| Pressure | 2–3 bar | Prevents solvent evaporation |

| Molar Ratio (Cl:Amine) | 1:2.2 | Compensates for steric hindrance |

Challenges :

-

Steric Hindrance : The branched 7-methyloctanyl groups slow reaction kinetics, necessitating excess amine or elevated temperatures.

-

Byproduct Management : Unreacted CFSOCl requires neutralization with aqueous NaHCO to prevent equipment corrosion.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethane sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethane sulfonamide group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt normal biochemical pathways, making it useful in the study of enzyme function and inhibition .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The trifluoromethanesulfonamide moiety is a common feature among analogs, but substituents on the nitrogen atom vary significantly, influencing physical, chemical, and biological properties:

Physicochemical Properties

- Lipophilicity: The 7-methyloctanyl groups impart significant hydrophobicity, likely exceeding that of methyl or cyanomethyl analogs. This property could enhance solubility in nonpolar solvents but reduce water solubility .

- Stability : The trifluoromethanesulfonyl group is inherently stable, and the bulky alkyl chains may provide steric protection against hydrolysis, similar to trimethylsilyl-protected sulfonamides .

- Melting Point: Expected to be lower than aromatic sulfonamides (e.g., 45–47°C for 2-[N,N-Bis(trifluoromethylsulfonyl)amino]-5-chloropyridine ) due to flexible alkyl chains disrupting crystallinity.

Research Findings and Unique Advantages

- Lipophilicity vs.

- Synthetic Flexibility : The compound’s structure allows for modifications at the alkyl chains or sulfonamide group, enabling tailored applications in catalysis or material science.

- Stability Profile : Combines the hydrolytic resistance of trifluoromethanesulfonamides with the oxidative stability of long alkyl chains, outperforming analogs like N-methyl bis(trifluoromethyl)sulfonyl imide in harsh conditions .

Biological Activity

N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide is a compound belonging to the sulfonamide class, known for its diverse biological activities. Sulfonamides have been extensively studied for their antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its antibacterial efficacy, structure-activity relationship (SAR), and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a sulfonamide moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

This structure enhances the lipophilicity of the molecule, potentially affecting its interaction with biological membranes and targets.

Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate required for the synthesis of folate, which is essential for nucleic acid production in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase, they disrupt folate synthesis, leading to bacterial cell death.

Research Findings

Recent studies have evaluated various sulfonamides for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Efficacy : In vitro studies demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 4 to 8 μg/mL, comparable to established antibiotics like ciprofloxacin .

- Comparative Analysis : A comparative study showed that this compound had a zone of inhibition measuring 31 mm against E. coli, indicating potent antibacterial properties .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances the compound's lipophilicity and may improve membrane permeability, facilitating better interaction with bacterial targets .

- Alkyl Chain Length : The length of the alkyl chain (7-methyloctanyl) is also significant; longer chains often correlate with increased activity due to enhanced hydrophobic interactions with bacterial membranes .

Case Studies

- Antimycobacterial Activity : A study focusing on derivatives of sulfonamides found that compounds with similar structures to this compound displayed promising activity against Mycobacterium tuberculosis. The MIC values were reported at levels comparable to first-line treatments such as ethambutol .

- Cytotoxicity Assessment : While evaluating cytotoxic effects on human cell lines, it was noted that certain derivatives exhibited selective toxicity towards bacterial cells while maintaining lower toxicity towards human cells, making them potential candidates for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via solvent-based methods. For example, analogous sulfonamide salts like LiTFSI are prepared by dissolving precursors (e.g., PEO and LiTFSI in a 18:1 EO:Li molar ratio) in anhydrous acetonitrile under magnetic stirring for homogeneity . Purification involves vacuum drying to remove residual solvents. Purity validation requires <sup>1</sup>H/<sup>19</sup>F NMR to confirm structural integrity and absence of unreacted precursors, complemented by elemental analysis (C, H, N, S) to verify stoichiometry .

Q. Which characterization techniques are critical for analyzing the structural and thermal properties of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : To confirm crystallinity and phase purity (e.g., detecting LLZO ceramic phases in composite electrolytes) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm<sup>-1</sup> for trifluoromethane groups) .

- Differential Scanning Calorimetry (DSC) : Measures glass transition (Tg) and melting points (Tm) to assess polymer-salt interactions .

- Electrochemical Impedance Spectroscopy (EIS) : Evaluates ionic conductivity in electrolyte applications .

Advanced Research Questions

Q. How can researchers optimize composite electrolytes using this compound to mitigate ionic conductivity limitations?

- Methodological Answer :

- Ceramic Fillers : Incorporate Ga-doped LLZO (Li6.4Ga0.2La3Zr2O12) at 10–20 wt% to enhance Li<sup>+</sup> mobility via interfacial pathways .

- Solvent Selection : Use anhydrous acetonitrile for homogeneous dispersion, followed by controlled solvent evaporation to prevent phase separation .

- Data Table :

| LLZO Content (wt%) | Ionic Conductivity (S/cm) | Tg (°C) |

|---|---|---|

| 0 | 1.2 × 10<sup>−4</sup> | −45 |

| 15 | 3.8 × 10<sup>−4</sup> | −52 |

| 20 | 2.1 × 10<sup>−4</sup> | −50 |

Q. What experimental strategies address N-alkylation side reactions during deprotection of sulfonamide derivatives in peptide synthesis?

- Methodological Answer :

- Reagent Substitution : Replace trifluoromethanesulfonic acid with anhydrous HF to minimize N-benzylation (e.g., <0.1% side products vs. 3.13% with Z-Lys) .

- Protecting Group Design : Use substituted Z groups (e.g., 2,4-Cl2Z) stable in TFA but cleavable by HF, avoiding alkylation .

- Reaction Monitoring : Employ LC-MS or amino acid analyzers to quantify side products in real-time .

Q. How does post-treatment with this compound improve charge transport in AlGaN/GaN transistors, and what mechanistic studies are required?

- Methodological Answer :

- Surface Passivation : Apply a 10–50 nm layer via spin-coating to reduce interface traps, enhancing electron mobility (e.g., 15% improvement in transconductance) .

- Mechanistic Analysis :

- X-ray Photoelectron Spectroscopy (XPS) : Identify chemical bonding at the semiconductor-sulfonamide interface.

- Transmission Electron Microscopy (TEM) : Resolve interfacial morphology and defect density .

Q. How to resolve contradictions in ionic conductivity data for sulfonamide-based electrolytes under varying humidity conditions?

- Methodological Answer :

- Environmental Controls : Conduct experiments in argon-filled gloveboxes (H2O < 1 ppm) to isolate moisture effects .

- Cross-Validation : Compare DSC (amorphous phase analysis) and EIS (conductivity) data to differentiate bulk vs. interfacial contributions .

- Contradiction Example : High LLZO content may increase bulk conductivity but reduce interfacial stability, leading to conflicting reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.